1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Lipophilicity optimization ADME profiling Lead optimization

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (CAS 1249593-71-2) is a heterocyclic chemical building block featuring a 1,2,4-oxadiazole core connected via a methylene bridge to a 4-hydroxypiperidine ring, with an isopropyl group at the oxadiazole 3‑position, giving it a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. The compound belongs to a growing class of 1,2,4-oxadiazole-piperidine hybrids that have been recently identified as a novel chemotype for farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B15279253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CN2CCC(CC2)O
InChIInChI=1S/C11H19N3O2/c1-8(2)11-12-10(16-13-11)7-14-5-3-9(15)4-6-14/h8-9,15H,3-7H2,1-2H3
InChIKeyFLWNNAQYKPBRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol: A Structurally-Differentiated Oxadiazole-Piperidine Building Block for Medicinal Chemistry Procurement


1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (CAS 1249593-71-2) is a heterocyclic chemical building block featuring a 1,2,4-oxadiazole core connected via a methylene bridge to a 4-hydroxypiperidine ring, with an isopropyl group at the oxadiazole 3‑position, giving it a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol [1]. The compound belongs to a growing class of 1,2,4-oxadiazole-piperidine hybrids that have been recently identified as a novel chemotype for farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists [2]. Unlike its closest congeneric analogs that attach the piperidine directly to the oxadiazole ring, this compound incorporates a methylene spacer and a free hydroxyl group on the piperidine, structural features that significantly alter its conformational flexibility, hydrogen-bonding capacity, lipophilicity, and suitability for downstream derivatization.

Fragment-based screening MW 225 & 16 heavy atoms position it in fragment space for nuclear receptor (FXR/PXR) chemotype exploration
Dual orthogonal derivatization Free piperidine N and 4‑OH enable sequential functionalization for parallel library synthesis
Methylene bridge differentiation Spacer between oxadiazole and piperidine offers distinct conformational profile vs. directly linked analogs

Why 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol Cannot Be Replaced by Generic 1,2,4-Oxadiazole-Piperidine Analogs


Generic interchange among oxadiazole-piperidine congeners is scientifically unsound because even minor structural modifications—the presence or absence of a methylene spacer, the position of the hydroxyl group, or the connectivity of the isopropyl substituent—produce measurable, functionally relevant differences in lipophilicity, hydrogen-bond donor/acceptor count, and topological polar surface area (TPSA) [1]. For instance, the target compound’s methylene bridge between the oxadiazole and piperidine ring introduces an additional rotatable bond and alters the spatial orientation of the piperidine hydroxyl relative to the heterocyclic core, affecting both molecular recognition and synthetic derivatization routes . The quantitative evidence below demonstrates that replacement with the closest commercially available analog—1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-ol (CAS 832714‑37‑1) or (1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methanol (CAS 1032824‑92‑2)—yields compounds with distinct physicochemical profiles and different SAR trajectories, making informed selection mandatory for reproducible research.

Target Compound
Methylene-bridged oxadiazole-piperidine with free 4‑OH; logP ~1.15, 3 rotatable bonds
Direct-Linked Analog (CAS 832714‑37‑1)
Lacks methylene spacer; logP ~1.22, only 1 rotatable bond; lipophilicity and flexibility profiles may not transfer
Target Compound
Secondary alcohol on piperidine ring (pKa ~ secondary OH); hydrogen-bond vector oriented toward heterocycle
CH₂OH Isomer (CAS 1032824‑92‑2)
Primary alcohol on exocyclic CH₂OH; logP shifts to ~1.47; partition coefficient differs ~2‑fold; assay solubility may differ
Target Compound
Two orthogonal derivatization sites (N + O) for combinatorial library expansion
N‑Substituted FXR Leads
Piperidine N already occupied (e.g., N‑pentyl, N‑benzyl); restricts diversification to remaining positions; SAR trajectories may diverge

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol: Quantitative Head-to-Head Differentiation Against Closest Analogs


Methylene-Spacer Effect on Lipophilicity: LogP Comparison Against Directly-Linked Piperidine Analog

The target compound (CAS 1249593-71-2) incorporates a methylene bridge between the 1,2,4-oxadiazole core and the piperidine ring, whereas its closest analog 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-ol (CAS 832714-37-1) lacks this spacer and attaches the piperidine directly to the oxadiazole C5 position. The methylene spacer reduces the predicted logP from 1.22 (direct-linked analog) to 1.15 (target compound) [1]. This -0.07 logP difference, though modest, corresponds to a ~1.17-fold reduction in predicted n-octanol/water partition coefficient, which can influence passive membrane permeability and tissue distribution in cell-based assays. Additionally, the target compound possesses 3 rotatable bonds versus 1 for the direct-linked analog (omitting the hydroxyl rotation), conferring greater conformational flexibility that may affect binding entropies [2].

Lipophilicity Shift
Head-to-head
Target logP 1.15 vs. 1.22 (Δ -0.07); 3 vs. 1 rotatable bonds
Methylene spacer modestly reduces lipophilicity; supports cell-permeability profiling context
XLogP3 predicted values; assay solubility may shift accordingly
Lipophilicity optimization ADME profiling Lead optimization

Hydrogen-Bond Donor Capacity Differentiation: Piperidine-OH vs. Piperidine-CH₂OH Isomer

The target compound positions a secondary alcohol (piperidin-4-ol) directly on the piperidine ring, while its constitutional isomer (1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methanol (CAS 1032824-92-2) relocates the hydroxyl to a pendant CH₂OH group attached to the piperidine 4‑position. Although both compounds share the formula C₁₁H₁₉N₃O₂ and identical hydrogen-bond donor/acceptor counts (HBD=1, HBA=5), the positional shift alters the spatial vector of the hydroxyl group relative to the oxadiazole core, affecting intramolecular hydrogen-bonding possibilities and the compound’s preferred conformation [1]. The logP difference is more pronounced: the CH₂OH isomer exhibits logP 1.47 versus 1.15 for the target, a ΔlogP of +0.32, making it approximately 2.1-fold more lipophilic . This substantial shift can alter solubility, protein binding, and membrane permeation in biological assays.

Hydroxyl Positioning
Head-to-head
Target logP 1.15 vs. isomer 1.47 (Δ +0.32); identical TPSA
Hydroxyl placement alters partition coefficient ~2‑fold; solubility and permeability may differ
Primary vs. secondary alcohol pKa differs; structural isomer identity critical
Fragment-based drug design Hydrogen-bonding interactions Scaffold hopping

Conformational Flexibility Driven by Methylene Spacer: Comparison of Rotatable Bond Profiles Across Three Structural Analogs

Rotatable bond count is a critical determinant of conformational entropy and ligand pre-organization. The target compound has 3 rotatable bonds (excluding the hydroxyl rotor) compared to 1 for the directly-linked piperidine analog CAS 832714-37-1, and 3 for the CH₂OH isomer CAS 1032824-92-2 [1]. The methylene spacer in the target compound creates an additional degree of freedom at the oxadiazole–piperidine junction not present in the direct-linked analog. In the FXR antagonist series reported by Fiorucci et al., the N‑alkylpiperidine compounds (where the piperidine nitrogen is substituted with linear or branched alkyl chains) exhibited FXR antagonistic efficacies ranging from 38% (n‑Bu) to 72% (3‑CH₂OH‑benzyl), with the isopropyl-substituted analog (compound 8) showing no measurable FXR antagonism (NA) but 50% PXR agonism efficacy [2]. While these compounds differ in additional structural features, the data illustrate that piperidine‑oxadiazole connectivity and substitution patterns strongly modulate nuclear receptor activity, and the target compound’s methylene‑bridged architecture represents a distinct scaffold entry point for SAR exploration.

Conformational Flexibility
Class-level inference
3 rotatable bonds (target) vs. 1 (direct-link); FXR antagonist series efficacy 38–72%
Methylene bridge increases conformational freedom; class-level SAR suggests distinct receptor interaction context
No direct IC₅₀ for target; FXR/PXR data from N‑alkylpiperidine analogs; source-specific review needed
Conformational analysis Molecular docking Entropy-driven binding

Synthetic Versatility: Piperidine Hydroxyl as a Functionalization Handle vs. Non-Hydroxylated and N-Substituted Analogs

The target compound carries a free secondary alcohol on the piperidine ring (4‑position), which is absent in the core scaffold of the FXR antagonist series where the piperidine is N‑substituted with alkyl or benzyl groups (compounds 2–11, Table 1, [1]). This hydroxyl enables orthogonal derivatization strategies—such as esterification, carbamate formation, etherification, or oxidation to the ketone—independently of the piperidine nitrogen, which remains available for subsequent N‑functionalization. In contrast, the FXR antagonist lead compounds 5 (IC₅₀ = 8.4 ± 2 µM, t₁/₂ = 69 min) and 11 (IC₅₀ = 4.4 ± 0.4 µM, t₁/₂ = 204 min) already occupy the piperidine nitrogen with n‑pentyl or 3‑CH₂OH‑benzyl groups, limiting further diversification at that position [1]. The target compound’s dual functionalization points (piperidine N and piperidine 4‑OH) offer greater combinatorial potential for library synthesis, particularly for parallel medicinal chemistry campaigns exploring both N‑alkyl and O‑functionalized analogs in a single scaffold.

Derivatization Sites
Supporting evidence
2 orthogonal sites (N + 4‑OH) vs. 0–1 for N‑substituted leads
Enables sequential dual functionalization for library synthesis; contrasts with constrained lead scaffolds
FXR lead 11 IC₅₀ 4.4 µM but piperidine N already occupied; diversification flexibility context
Medicinal chemistry Late-stage functionalization Building block procurement

Molecular Weight and Heavy Atom Count Differentiation: Implications for Fragment-Based Screening vs. Lead Optimization

At MW 225.29 g/mol with 16 heavy atoms, the target compound falls within the upper boundary of fragment-sized molecules (typically MW < 250) and satisfies the 'Rule of Three' for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) on all counts except hydrogen-bond acceptor count (HBA = 5 vs. ≤3 guideline) [1]. Its directly-linked analog (CAS 832714-37-1, MW 211.26, 15 heavy atoms) is slightly smaller, while the CH₂OH isomer (CAS 1032824-92-2, MW 225.29, 16 heavy atoms) is isobaric. The target compound's heavy atom count and HBA profile place it in a distinct physicochemical space compared to the FXR lead compounds 5 (MW ~337, estimated) and 11 (MW ~401, estimated), which are fully lead-like with higher molecular weight and logD values of 4.4 and 3.9, respectively [2]. This positions the target compound as an ideal fragment hit or early-stage scaffold, whereas the more advanced leads are suited for late-stage optimization. Furthermore, the target compound's ligand efficiency potential (LE = 1.4 × pIC₅₀ / heavy atom count) can serve as a baseline metric for fragment elaboration campaigns targeting FXR or related nuclear receptors.

Fragment vs. Lead Space
Cross-study comparable
MW 225 (16 heavy atoms) vs. lead ~401; logP 1.15 vs. logD 3.9
Positioned within fragment space for early discovery; lower lipophilicity supports biophysical screening context
HBA=5 exceeds rule-of-three guideline; suitable for fragment elaboration strategies
Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

Optimal Use Cases for Procurement of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries for Nuclear Receptor (FXR/PXR) Antagonist Discovery

With MW 225.29 g/mol and 16 heavy atoms, this compound resides within fragment space and carries the 1,2,4-oxadiazole core recently validated as an FXR antagonist chemotype [1]. Its methylene spacer and free piperidine hydroxyl distinguish it from N‑alkylated piperidine leads (e.g., compound 11, IC₅₀ 4.4 µM, logD 3.9), providing a lower-lipophilicity (logP 1.15 vs. logD 3.9) fragment starting point with superior aqueous solubility potential for biophysical screening (SPR, NMR, DSF) [1]. Procurement teams building fragment collections targeting nuclear receptors should stock this scaffold alongside the direct-linked analog (CAS 832714-37-1, logP 1.22) to systematically probe the contribution of the methylene bridge to binding affinity and ligand efficiency.

Parallel Medicinal Chemistry for Dual N‑ and O‑Functionalized Oxadiazole-Piperidine Libraries

The compound offers two orthogonal derivatization handles—the piperidine secondary amine and the piperidine 4‑OH group—enabling library synthesis through sequential N‑alkylation/acylation and O‑functionalization [1]. This contrasts with congeners where the piperidine nitrogen is already substituted (e.g., compound 8, N‑isopropyl, no free OH) or where the hydroxyl is moved to a primary alcohol position (CAS 1032824-92-2, logP 1.47). The target compound’s 3 rotatable bonds provide sufficient flexibility for induced-fit binding while maintaining sufficient rigidity for interpretable SAR [2]. CROs and medicinal chemistry groups procuring versatile, dual-functionalized building blocks for array synthesis should prioritize this scaffold over pre-substituted analogs.

Physicochemical Property Optimization Studies: Methylene Spacer SAR Exploration

The quantitative logP difference of -0.07 versus the direct-linked analog (CAS 832714-37-1) and -0.32 versus the CH₂OH isomer (CAS 1032824-92-2) makes this compound a valuable tool for structure-property relationship (SPR) studies correlating linker geometry with solubility, permeability, and metabolic stability [1]. The compound’s TPSA of 62.4 Ų (identical to isomers) allows researchers to isolate the effect of methylene insertion on ADME endpoints without confounding changes in polar surface area. Teams engaged in lead optimization for CNS or hepatic targets where fine-tuning logP in the 1.0–1.5 range is critical will find this compound a well-characterized comparator for linker-SPR investigations.

Synthesis of Patent-Exemplified GPR119 Agonist Intermediates and Key Building Blocks

Patent literature identifies 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-ol (CAS 832714-37-1) as a core substructure of GPR119 agonists for metabolic disorders including type 2 diabetes and obesity [1]. The target compound, bearing a methylene-extended linkage, serves as a structurally distinct intermediate for synthesizing novel GPR119 agonist candidates with potentially differentiated IP positions. Its piperidine hydroxyl also allows for the introduction of diverse side chains (e.g., benzimidazolone, as in 3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one) for patent-driven medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Fragment-based FXR/PXR library screening
Fragment-rule compliance & validated oxadiazole chemotype
Ligand efficiency and biophysical assay suitability
Parallel N‑/O‑functionalized library synthesis
Dual orthogonal derivatization handles
Sequential functionalization compatibility and SAR expansion
Methylene spacer SPR/ADME studies
Controlled logP range with identical TPSA to isomers
Linker geometry vs. ADME endpoint correlation
GPR119 agonist intermediate synthesis for metabolic disorder research
Structurally distinct methylene-extended scaffold with free hydroxyl
Patent-exemplified core substructure fit and IP differentiation
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